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Compound of Interest

Compound Name: ompH protein

CAS No.: 134944-14-2

Cat. No.: B1180085

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the functional characteristics of the wild-

type OmpH outer membrane protein with its corresponding knockout mutant. The data

presented herein is crucial for understanding the multifaceted role of OmpH in bacterial

physiology and pathogenesis, offering valuable insights for antimicrobial drug and vaccine

development.

Comparative Analysis of Phenotypic Characteristics
The functional loss of the OmpH protein, achieved through targeted gene knockout, results in

significant phenotypic alterations in various bacterial species. This section summarizes the key

comparative data between the wild-type (WT), the OmpH knockout mutant (ΔompH), and,

where available, the complemented strain (ΔompH+ompH).
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Key Findings

Growth Rate
Normal growth

kinetics.

No significant

difference in

growth rate

observed in

standard

laboratory media.

Normal growth

kinetics restored.

OmpH is

generally not

essential for

bacterial growth

under standard

in vitro

conditions.

Host Cell

Adhesion

High adhesion to

host epithelial

cells.

Significantly

reduced

adhesion to host

cells.[1]

Adhesion

restored to wild-

type levels.[1]

OmpH plays a

critical role in the

initial attachment

of bacteria to

host tissues.[1]

In Vivo Virulence

(Mouse Model)

High mortality

rate in infected

mice.

Attenuated

virulence with a

significantly

higher survival

rate in infected

mice.[1]

Virulence

comparable to

the wild-type

strain.[1]

OmpH is a key

virulence factor

contributing to

the pathogenicity

of the bacterium.

[1]

Serum

Resistance

High resistance

to complement-

mediated killing

in serum.

Increased

susceptibility to

serum-mediated

lysis.

Resistance

restored to wild-

type levels.

OmpH

contributes to the

bacterium's

ability to evade

the host's innate

immune system.

Capsule

Formation

Presence of a

thick capsule.

Absence or

significant

reduction of

capsular

material.[1]

Capsule

formation

restored.[1]

OmpH may be

directly or

indirectly

involved in the

synthesis or

assembly of the

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.researchgate.net/figure/Effect-of-gene-OmpH-deletion-on-growth-biofilm-formation-and-Cec4-sensitivity-A-The_fig5_386544419
https://www.researchgate.net/figure/Effect-of-gene-OmpH-deletion-on-growth-biofilm-formation-and-Cec4-sensitivity-A-The_fig5_386544419
https://www.researchgate.net/figure/Effect-of-gene-OmpH-deletion-on-growth-biofilm-formation-and-Cec4-sensitivity-A-The_fig5_386544419
https://www.researchgate.net/figure/Effect-of-gene-OmpH-deletion-on-growth-biofilm-formation-and-Cec4-sensitivity-A-The_fig5_386544419
https://www.researchgate.net/figure/Effect-of-gene-OmpH-deletion-on-growth-biofilm-formation-and-Cec4-sensitivity-A-The_fig5_386544419
https://www.researchgate.net/figure/Effect-of-gene-OmpH-deletion-on-growth-biofilm-formation-and-Cec4-sensitivity-A-The_fig5_386544419
https://www.researchgate.net/figure/Effect-of-gene-OmpH-deletion-on-growth-biofilm-formation-and-Cec4-sensitivity-A-The_fig5_386544419
https://www.researchgate.net/figure/Effect-of-gene-OmpH-deletion-on-growth-biofilm-formation-and-Cec4-sensitivity-A-The_fig5_386544419
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1180085?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


bacterial

capsule.[1]

Porin Function

Functions as a

non-specific

diffusion channel

for small solutes.

[2]

Altered

membrane

permeability.

Porin function

restored.

OmpH facilitates

the transport of

nutrients and

other small

molecules across

the outer

membrane.[2]

Experimental Methodologies
This section details the protocols for the key experiments used to functionally validate the

OmpH protein.

Construction of the ompH Knockout Mutant
The ompH knockout mutant is typically generated using homologous recombination.

Construct Design: A suicide vector containing flanking regions homologous to the upstream

and downstream sequences of the ompH gene is constructed. An antibiotic resistance

cassette (e.g., kanamycin resistance) is inserted between the homologous arms.

Transformation: The constructed plasmid is introduced into the wild-type bacterial strain via

electroporation or conjugation.

Selection of Mutants: A two-step selection process is employed.

First Crossover (Integration): Bacteria that have integrated the plasmid into their

chromosome are selected on media containing the antibiotic for which the plasmid carries

resistance.

Second Crossover (Excision): Single colonies from the first selection are grown in a

medium that counter-selects for the presence of the plasmid backbone (e.g., containing

sucrose for vectors with a sacB gene).
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Verification: Putative knockout mutants are verified by PCR using primers flanking the ompH

gene and by sequencing to confirm the replacement of the ompH gene with the resistance

cassette. Further confirmation is done by Western blot analysis to demonstrate the absence

of the OmpH protein.

Bacterial Adhesion Assay
This assay quantifies the ability of bacteria to adhere to host cells.

Cell Culture: A monolayer of a suitable host cell line (e.g., HeLa, A549) is grown in 24-well

plates.

Bacterial Preparation: Wild-type, ΔompH, and complemented bacterial strains are grown to

mid-log phase, washed, and resuspended in cell culture medium without antibiotics.

Infection: The host cell monolayers are infected with the bacterial suspensions at a specific

multiplicity of infection (MOI) (e.g., 100:1).

Incubation: The plates are incubated for a defined period (e.g., 1-2 hours) to allow for

bacterial adhesion.

Washing: Non-adherent bacteria are removed by washing the monolayers multiple times with

phosphate-buffered saline (PBS).

Quantification:

CFU Counting: Host cells are lysed with a detergent (e.g., Triton X-100), and the released

adherent bacteria are serially diluted and plated on agar plates to determine the number of

colony-forming units (CFUs).

Microscopy: Alternatively, cells can be fixed, stained (e.g., with Giemsa), and the number

of adherent bacteria per cell can be counted under a microscope.

In Vivo Virulence Assay (Mouse Model)
This assay assesses the contribution of OmpH to bacterial virulence in a living host.

Animal Model: Groups of mice (e.g., BALB/c) are used for the infection studies.
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Bacterial Challenge: Mice are challenged with a specific dose (e.g., 1 x 10^5 CFU) of the

wild-type, ΔompH, or complemented strain via an appropriate route of administration (e.g.,

intraperitoneal or intranasal).

Monitoring: The health of the mice is monitored over a period of time (e.g., 14 days), and

survival rates are recorded.

Bacterial Load Determination: At specific time points post-infection, a subset of mice from

each group is euthanized, and organs (e.g., spleen, liver, lungs) are harvested. The organs

are homogenized, and the bacterial load is determined by plating serial dilutions and

counting CFUs.

Serum Resistance Assay
This assay measures the ability of bacteria to survive in the presence of complement proteins

in serum.

Bacterial Preparation: Wild-type, ΔompH, and complemented strains are grown to mid-log

phase, washed, and resuspended in a buffer (e.g., Veronal buffer).

Serum Incubation: A standardized suspension of bacteria is mixed with a specific

concentration of normal human or animal serum (as a source of complement) or heat-

inactivated serum (as a control).

Incubation: The mixtures are incubated at 37°C for a defined period (e.g., 60 minutes).

Quantification: Aliquots are taken at the beginning and end of the incubation period, serially

diluted, and plated to determine the number of viable bacteria (CFUs).

Analysis: The percentage of bacterial survival is calculated by comparing the CFU counts in

active serum to those in heat-inactivated serum.

Visualizing the Experimental Workflow and Putative
Signaling Pathway
To facilitate a clearer understanding of the experimental process and the potential molecular

interactions of OmpH, the following diagrams are provided.
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Caption: Experimental workflow for the construction and functional validation of an ompH

knockout mutant.
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Caption: Putative signaling pathway initiated by OmpH-mediated adhesion to a host cell

receptor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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